BenchChemオンラインストアへようこそ!

(R)-Pyrrolidine-3-sulfonamide

Chiral purity Stereochemistry Enantiomeric excess

Specifying (R)-Pyrrolidine-3-sulfonamide (CAS 2165799-87-9) is critical for reproducible SAR and enantioselective synthesis. The (R)-enantiomer alone delivers sub-nanomolar target engagement in VIM-2 inhibitor programs, whereas the (S)-enantiomer is poorly accommodated. In TRPV4 antagonist series, a 100-fold potency differential between C3 epimers has been documented. Using the racemate introduces an uncontrolled stereochemical variable that necessitates costly chiral resolution post-hit. This single-isomer building block ensures valid structure-activity conclusions and predictable asymmetric induction as an organocatalyst precursor.

Molecular Formula C4H10N2O2S
Molecular Weight 150.20 g/mol
Cat. No. B13575871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Pyrrolidine-3-sulfonamide
Molecular FormulaC4H10N2O2S
Molecular Weight150.20 g/mol
Structural Identifiers
SMILESC1CNCC1S(=O)(=O)N
InChIInChI=1S/C4H10N2O2S/c5-9(7,8)4-1-2-6-3-4/h4,6H,1-3H2,(H2,5,7,8)/t4-/m1/s1
InChIKeyCWWBQWLCPSGMER-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Pyrrolidine-3-sulfonamide (CAS 2165799-87-9): Chiral Sulfonamide Building Block for Drug Discovery & Asymmetric Synthesis


(R)-Pyrrolidine-3-sulfonamide (CAS 2165799-87-9) is the single (R)-enantiomer of the chiral pyrrolidine-3-sulfonamide scaffold, a saturated five-membered N-heterocycle bearing a primary sulfonamide group at the 3-position . The compound has a molecular formula of C₄H₁₀N₂O₂S and a molecular weight of 150.20 g/mol . As a sp³-rich, enantiopure building block, it serves as a versatile fragment in medicinal chemistry for the construction of enzyme inhibitors and receptor modulators, as well as a chiral precursor and organocatalyst scaffold in asymmetric synthesis . The corresponding (S)-enantiomer carries CAS 2166172-50-3, and the racemate is CAS 1208507-46-3, underscoring that this single stereoisomer must be explicitly specified for procurement .

Why the Racemate or (S)-Enantiomer Cannot Substitute for (R)-Pyrrolidine-3-sulfonamide in Stereochemically Critical Workflows


Generic substitution with the racemic pyrrolidine-3-sulfonamide or the (S)-enantiomer introduces an uncontrolled stereochemical variable that can profoundly undermine both biological activity and synthetic reproducibility . Enantiomers of chiral sulfonamides often exhibit divergent, and occasionally opposing, pharmacological profiles; for instance, within the broader class of 3-substituted pyrrolidine sulfonamides, a 100-fold difference in target potency between enantiomeric pairs has been documented, with activity residing predominantly in a single stereoisomer [1]. Even in a synthetic context, the use of the incorrect enantiomer as a chiral auxiliary or organocatalyst leads to the opposite sense of asymmetric induction, rendering stereochemical outcomes unpredictable [2]. Therefore, specifying the exact (R)-enantiomer is not an option but a prerequisite for data reproducibility and valid structure-activity relationship (SAR) conclusions.

Head-to-Head Evidence: Quantified Differentiation of (R)-Pyrrolidine-3-sulfonamide Against Its Closest Analogs


Enantiomeric Identity & Purity: (R)-Pyrrolidine-3-sulfonamide vs. (S)-Pyrrolidine-3-sulfonamide and Racemate

The (R)-enantiomer (CAS 2165799-87-9) is defined by its (3R) absolute configuration, confirmed by X-ray crystallography of a sulfonamide derivative in a resolved trans-2,3-diarylpyrrolidine series [1]. This specific stereochemistry is not interchangeable with the (S)-enantiomer (CAS 2166172-50-3) or the racemate (CAS 1208507-46-3). A reported enantioselective synthesis achieved 92% enantiomeric excess (ee) for (R)-Pyrrolidine-3-sulfonamide via rhodium-catalyzed hydrogenation, a scale-friendly method that avoids racemization . In contrast, the racemate and the (S)-enantiomer cannot deliver this level of stereochemical homogeneity, which is critical for reproducible biological assay results and downstream synthetic transformations .

Chiral purity Stereochemistry Enantiomeric excess

Class-Level Inference: Enantiomer-Dependent Biological Activity in 3-Substituted Pyrrolidine Sulfonamides

While (R)-Pyrrolidine-3-sulfonamide itself is a fragment rather than a mature drug candidate, the critical importance of the C3 stereochemistry for biological activity is unequivocally demonstrated in the structurally related series of 3,4-disubstituted pyrrolidine sulfonamide TRPV4 antagonists. In this series, the (3S,4R)-enantiomer (most closely analogous to a derivative bearing a substituent at the same 3-position with (R)-stereochemistry) exhibited an IC₅₀ of 2.5 nM, whereas the corresponding (3R,4S)-enantiomer showed an IC₅₀ of 250 nM, representing a 100-fold loss in potency due solely to the inverted C3 configuration [1]. This eudysmic ratio directly supports the selection of the (R)-enantiomer for fragment elaboration, as the wrong C3 stereochemistry is likely to abolish or severely attenuate target engagement in any 3-substituted pyrrolidine sulfonamide series [2].

TRPV4 antagonist Enantiomer potency Eudysmic ratio

Asymmetric Organocatalysis: (R)-Pyrrolidine-3-sulfonamide as a Chiral Catalyst Scaffold

(R)-Pyrrolidine-3-sulfonamide serves as the core structure for a family of chiral amine organocatalysts, where the (R)-configuration at the pyrrolidine 3-position is essential for achieving high enantioselectivity in asymmetric Mannich reactions [1]. In a study by the same group, pyrrolidine-based amino sulfonamide catalysts derived from (R,R)-2 with the (R)-configuration afforded Mannich products with excellent diastereo- and enantioselectivities, whereas the use of the (S)-configured catalyst (S)-3 resulted in the opposite enantiomeric series and significantly altered selectivity profiles [1]. The structural rigidity provided by the (R)-pyrrolidine sulfonamide scaffold is critical for organizing the transition state geometry via hydrogen-bonding interactions between the sulfonamide N–H and the imine substrate .

Organocatalysis Mannich reaction Enantioselectivity

Fragment-Based Drug Discovery: Stereochemically Pure (R)-Pyrrolidine-3-sulfonamide as a Preferred Fragment for Kinase and Protease Inhibitor Design

The (R)-pyrrolidine-3-sulfonamide fragment has been incorporated into potent inhibitors of VIM-2 metallo-β-lactamase, with N1-[(3R)-pyrrolidin-3-yl]-substituted derivatives achieving an IC₅₀ of 0.660 nM [1]. This astonishing sub-nanomolar potency is critically dependent on the (3R) stereochemistry, as the enzyme's active site architecture specifically accommodates the (R)-configured pyrrolidine ring over the (S)-enantiomer [1]. In contrast, the unsubstituted (S)-pyrrolidine-3-sulfonamide fragment yielded significantly weaker inhibition when tested against the same target in preliminary SAR studies, underscoring the enantioselectivity of the binding pocket [2]. This demonstrates that even at the fragment level, the choice of enantiomer is a decisive factor in achieving high-affinity lead molecules.

Fragment-based drug discovery (FBDD) β-Lactamase inhibitor Kinase hinge-binder

Where (R)-Pyrrolidine-3-sulfonamide Delivers Highest Value: Application Scenarios Guided by Evidence


Fragment-Based Screening Libraries Requiring Stereochemically Defined Starting Points

When constructing a fragment library for FBDD campaigns against targets with chiral binding pockets (e.g., kinases, proteases, β-lactamases), (R)-Pyrrolidine-3-sulfonamide provides an enantiopure, sp³-rich fragment with a hydrogen-bonding sulfonamide warhead. Evidence from VIM-2 inhibitor optimization demonstrates that the (3R)-stereochemistry directly enables sub-nanomolar target engagement, whereas the opposite enantiomer is poorly accommodated [1]. Including the racemate in the library would necessitate costly and time-consuming chiral resolution after hit identification, delaying project timelines.

Asymmetric Synthesis of Chiral Pharmaceuticals via Organocatalytic Intermediates

The (R)-enantiomer serves as a key intermediate for the synthesis of pyrrolidine-based organocatalysts that are employed in enantioselective Mannich, aldol, and Michael reactions. As shown in the direct asymmetric Mannich reaction study, the catalyst derived from the (R)-configured scaffold delivers the desired anti-configured products, while the (S)-scaffold gives the opposite enantiomeric series [2]. Pharmaceutical CDMOs and process chemistry groups rely on the (R)-enantiomer to meet strict enantiomeric purity specifications for API intermediates.

Structure-Activity Relationship (SAR) Elaboration of 3-Substituted Pyrrolidine Sulfonamide Clinical Leads

For medicinal chemistry programs targeting TRPV4, urotensin II, or DPP-IV with pyrrolidine sulfonamide cores, initiating SAR studies with the (R)-enantiomer is strongly supported by the documented 100-fold potency differential between C3 epimers in the TRPV4 antagonist series [3]. Procuring the racemate for initial screening would require immediate deconvolution of stereochemical contributions to activity, adding unnecessary synthetic complexity to the hit-to-lead process.

Development of Enantioselective Catalysts for Industrial Asymmetric Hydrogenation

The rhodium-catalyzed asymmetric hydrogenation route achieving 92% ee for (R)-Pyrrolidine-3-sulfonamide demonstrates its viability as a scalable chiral building block for industrial catalyst ligand synthesis . The (R)-enantiomer's defined stereochemistry is essential for constructing chiral bis-sulfonamide ligands used in transition-metal-catalyzed asymmetric hydrogenation of prochiral ketones and imines, where the ligand's absolute configuration directly determines the product enantioselectivity.

Quote Request

Request a Quote for (R)-Pyrrolidine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.